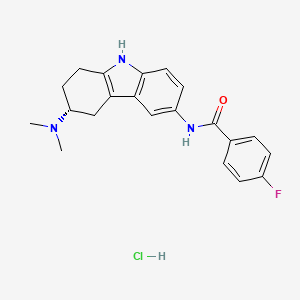

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride

Descripción general

Descripción

LY344864 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1F (Ki = 6 nM). It is selective for 5-HT1F over 5-HT1A-E, 5-HT2A-C, and 5-HT7 receptors (Kis = 0.53-4.85 µM), as well as dopamine D1 and D2, GABAA, histamine H1, muscarinic, and α1-, α2-, and β-adrenergic receptors with Ki values ranging from 3.69 to greater than 100 µM. LY344864 inhibits forskolin-induced cAMP accumulation in L-M(TK-) cells expressing recombinant human 5-HT1F receptors with an EC50 value of 3 nM. It decreases electrically stimulated extravasation of plasma proteins in the dura mater in a rat trigeminal nerve model of migraine headache (ID50s = 0.6 and 2.1 ng/kg for i.v. and oral administration, respectively).

Aplicaciones Científicas De Investigación

5-HT1F Receptor Agonist

LY 344864 Hydrochloride is a potent and selective 5-HT1F receptor agonist . It has an EC50 value of 3 nM, indicating its high potency . This property makes it a valuable tool in studying the role and function of 5-HT1F receptors in various biological processes.

Selectivity Over Other 5-HT Receptors

The compound displays over 80-fold selectivity over other 5-HT receptors . This high selectivity makes it a useful tool in research where specific activation of the 5-HT1F receptor is required, without significant interference from other 5-HT receptors.

Inhibition of Neurogenic Dural Inflammation

LY 344864 Hydrochloride has been shown to inhibit neurogenic dural inflammation in vivo following intravenous and oral administration . This suggests potential applications in the study and treatment of conditions involving neurogenic inflammation, such as migraines.

Pharmacological Tool for 5-HT1F Receptors

The compound has been characterized as a pharmacological tool to study 5-HT1F receptors . Its binding affinities, brain penetration, and activity in the neurogenic dural inflammation model of migraine have been studied, providing valuable insights into the role of 5-HT1F receptors in these processes .

Full Agonist Activity

When examined for its ability to inhibit forskolin-induced cyclic AMP accumulation in cells stably transfected with human 5-HT1F receptors, LY344864 was shown to be a full agonist . This means it can fully activate the 5-HT1F receptor, producing an effect similar in magnitude to serotonin itself .

Potential Therapeutic Applications

Given its potent and selective agonist activity at the 5-HT1F receptor, LY 344864 Hydrochloride may have potential therapeutic applications. For instance, its ability to inhibit neurogenic dural inflammation suggests potential use in the treatment of migraines . However, further research is needed to fully explore these possibilities.

Mecanismo De Acción

Target of Action

LY 344864 hydrochloride is a selective, orally active 5-HT1F receptor agonist . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is known to play a significant role in the regulation of mood, appetite, and sleep .

Mode of Action

LY 344864 hydrochloride interacts with its primary target, the 5-HT1F receptor, as a full agonist . This means it binds to the receptor and activates it to produce a response. The compound has a Ki (binding affinity) of 6 nM, indicating a high affinity for the 5-HT1F receptor . The effect produced by LY 344864 hydrochloride is similar in magnitude to serotonin itself .

Biochemical Pathways

Upon activation of the 5-HT1F receptor by LY 344864 hydrochloride, it inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels . This modulation of cyclic AMP levels can influence various downstream signaling pathways, potentially affecting neuronal excitability, inflammation, and pain perception .

Pharmacokinetics

It is noted that the compound can cross the blood-brain barrier to some extent , which is crucial for its action on central nervous system targets.

Result of Action

The activation of 5-HT1F receptors by LY 344864 hydrochloride has been shown to inhibit neurogenic dural inflammation . This suggests that the compound may have potential therapeutic effects in conditions such as migraines .

Propiedades

IUPAC Name |

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHLSYESBLBCP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

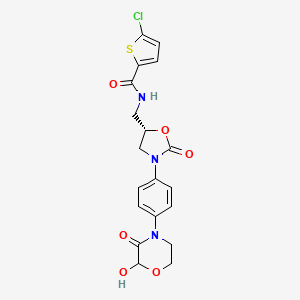

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

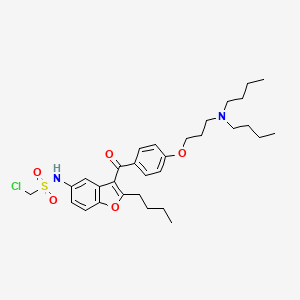

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)

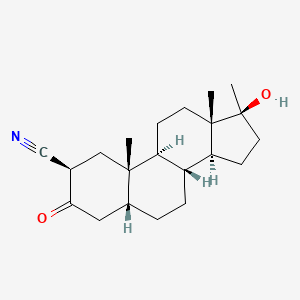

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)